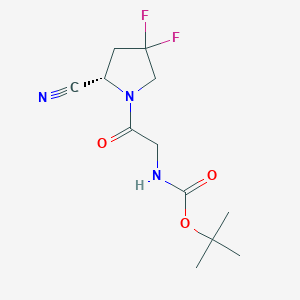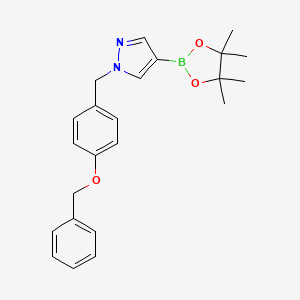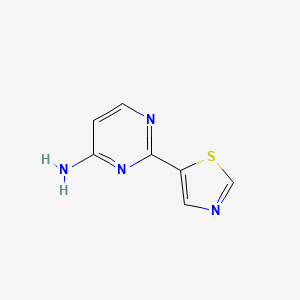
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine
Descripción general
Descripción
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is a small molecule . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine consists of a pyrimidine ring attached to a thiazole ring . The molecular weight is 178.22 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including “2-(1,3-Thiazol-5-yl)pyrimidin-4-amine,” have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Anticancer Potential
Research has indicated that thiazole derivatives can exhibit anticancer activity. They can interfere with the proliferation of cancer cells and may induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .
Anti-Inflammatory and Analgesic Effects
Thiazole compounds have shown promise in the treatment of inflammation and pain. They can modulate the body’s inflammatory response and provide relief from pain, suggesting their use in developing anti-inflammatory and analgesic drugs .
Antidiabetic Applications
The thiazole nucleus is present in several antidiabetic drugs. It plays a role in regulating blood sugar levels by affecting insulin release or insulin sensitivity, presenting a pathway for the development of new antidiabetic medications .
Neuroprotective Properties
Thiazole derivatives are being explored for their neuroprotective properties. They may offer protection against neurodegenerative diseases like Alzheimer’s by affecting various biochemical pathways in the brain .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell .
Mode of Action
It is known that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine are those involving Biotin Carboxylase. This enzyme is part of the fatty acid synthesis pathway and the citric acid cycle, both of which are essential for energy production in the cell . By interacting with Biotin Carboxylase, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could potentially disrupt these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine’s action would depend on its interaction with Biotin Carboxylase. If the compound inhibits the enzyme, it could lead to a decrease in fatty acid synthesis and energy production in the cell . This could potentially result in growth inhibition or other cellular effects .
Action Environment
The action, efficacy, and stability of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could be influenced by various environmental factors. For instance, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment .
Propiedades
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNYFKNYCSENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)



![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
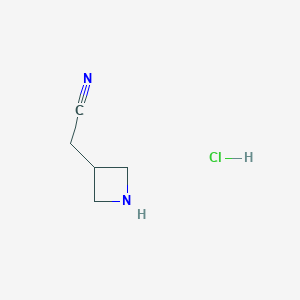
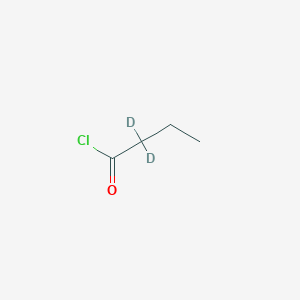

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)

